molecular formula C17H19N3O5 B14218039 {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone CAS No. 831203-98-6

{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone

Cat. No.: B14218039
CAS No.: 831203-98-6
M. Wt: 345.3 g/mol
InChI Key: RJXOUHGMCNAAGJ-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with piperazine to form 4-[(4-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the nitrofuran moiety may participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Bromophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
  • {4-[(4-Chlorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone

Uniqueness

{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The combination of the piperazine and nitrofuran moieties also provides a distinct profile compared to other similar compounds.

Properties

CAS No.

831203-98-6

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C17H19N3O5/c1-24-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)17(21)15-6-7-16(25-15)20(22)23/h2-7H,8-12H2,1H3

InChI Key

RJXOUHGMCNAAGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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